3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one
Description
Properties
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF3N3O/c23-20-12-17(22(24,25)26)14-27-21(20)29-8-6-28(7-9-29)18-10-16(11-19(30)13-18)15-4-2-1-3-5-15/h1-5,12-14,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYKWTNFJAAIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes several key functional groups that contribute to its biological activity:
- Piperazine ring : Known for its role in various pharmacological activities.
- Chlorinated pyridine : Often associated with enhanced biological activity.
- Trifluoromethyl group : Imparts unique electronic properties that can affect binding affinity and selectivity.
Molecular Formula
Molecular Weight
The molecular weight of the compound is approximately 373.84 g/mol .
Antitumor Activity
Recent studies have indicated that chalcone derivatives, including compounds similar to this compound, exhibit significant antitumor effects. For example, a related chalcone was shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Antitumor Activity of Chalcone Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Chalcone A | 31.75 | Induction of apoptosis |
| Chalcone B | 36.65 | Cell cycle arrest |
| Chalcone C | 49.04 | Inhibition of proliferation |
Neuroprotective Effects
The compound's structural similarity to known monoamine oxidase (MAO) inhibitors suggests potential neuroprotective properties. Studies have shown that certain chalcones can selectively inhibit MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease . The inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters.
Antioxidant Properties
Chalcones are recognized for their antioxidant capabilities, which contribute to their cytoprotective effects. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage associated with various diseases .
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Chalcone A | 85 | 58.85 |
| Chalcone B | 78 | 64.79 |
| Chalcone C | 70 | 210.3 |
Study on Cancer Cell Lines
In a study assessing the cytotoxic effects of similar chalcones on cervical cancer cell lines (HeLa), it was found that the presence of specific substituents significantly influenced the IC50 values, demonstrating a structure-activity relationship (SAR). The most potent compound exhibited an IC50 value of 31.75 µg/mL , indicating strong cytotoxicity against HeLa cells .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds within this class exhibit favorable absorption and distribution characteristics, compatible with a two-compartment model. This indicates effective tissue distribution, which is essential for therapeutic efficacy .
Comparison with Similar Compounds
Structural Analogues with Piperazine Linkers
Piperazine derivatives are common in drug design due to their versatility as linkers and solubility-enhancing properties. Below is a comparative analysis of key analogues:
Key Observations :
- Aromatic Substituents : The phenyl group in the target compound may improve lipophilicity compared to thiophene in MK45, which offers electron-rich π-system interactions .
- Trifluoromethylpyridine Role : The 3-Cl-5-CF3-pyridine group is conserved in MK45 and the target compound, suggesting its importance in target binding or stability. In contrast, T3D3893 replaces this with a 3-CF3-phenyl group, which lacks the pyridine’s hydrogen-bonding capability .
Functional Group Variations
- Piperazine Modifications : lists piperazines with chlorophenyl substituents (e.g., 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane). These lack the pyridine linkage but highlight how chloro-aromatic groups influence receptor selectivity .
- Heterocyclic Replacements: and describe compounds where the cyclohexenone is replaced with pyrazole-sulfonamide or benzothiazole scaffolds. These substitutions may alter pharmacokinetic profiles, such as half-life or tissue penetration .
Research Implications and Gaps
- Pharmacological Data: No explicit activity data (e.g., IC50, binding affinity) are available in the evidence, limiting mechanistic insights. Future studies should prioritize assays comparing the target compound with MK45 or T3D3893.
- Metabolic Stability: The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to non-fluorinated analogues like those in .
- Contradictions : While thiophene in MK45 may improve electron-mediated interactions, the target’s phenyl group could offer superior steric compatibility with hydrophobic binding pockets .
Q & A
Q. Can cocrystallization enhance physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
